3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Brand Name: Vulcanchem
CAS No.: 34945-66-9
VCID: VC3864256
InChI: InChI=1S/C8H7N3O/c9-4-6-3-7-8(11-5-6)10-1-2-12-7/h3,5H,1-2H2,(H,10,11)
SMILES: C1COC2=C(N1)N=CC(=C2)C#N
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile

CAS No.: 34945-66-9

Cat. No.: VC3864256

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile - 34945-66-9

Specification

CAS No. 34945-66-9
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Standard InChI InChI=1S/C8H7N3O/c9-4-6-3-7-8(11-5-6)10-1-2-12-7/h3,5H,1-2H2,(H,10,11)
Standard InChI Key YURHKHQTVHXOKY-UHFFFAOYSA-N
SMILES C1COC2=C(N1)N=CC(=C2)C#N
Canonical SMILES C1COC2=C(N1)N=CC(=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name 3,4-dihydro-2H-pyrido[3,2-b] oxazine-7-carbonitrile precisely describes its structure:

  • A pyridine ring fused to a 1,4-oxazine moiety

  • Partial saturation at positions 3 and 4 of the oxazine ring

  • A nitrile group (-C≡N) at position 7 of the pyridine component .

The SMILES notation C1COC2=C(N1)N=CC(=C2)C#N confirms the connectivity, while the InChIKey UKEQICPGQJOSKO-UHFFFAOYSA-N provides a unique structural identifier .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number34945-66-9
Molecular FormulaC₈H₇N₃O
Molecular Weight161.16 g/mol
Purity≥95%
Hazard StatementsH315, H319, H335

Crystallographic and Stereochemical Features

While single-crystal X-ray data remains unpublished, computational models predict a nearly planar bicyclic system with slight puckering in the dihydrooxazine ring. The nitrile group adopts a linear geometry orthogonal to the aromatic plane, creating potential dipole interactions in molecular recognition events .

Synthetic Methodologies

Retrosynthetic Analysis

Two viable routes emerge from literature analogs:

  • Cyclocondensation Approach:

    • Step 1: Condensation of 2-aminopyridine-3-carbonitrile with a 1,2-dihaloethane derivative

    • Step 2: Base-mediated cyclization to form the oxazine ring .

    • Critical parameters: Temperature control (80-100°C), anhydrous DMF as solvent .

  • Post-Modification Strategy:

    • Step 1: Synthesis of 7-bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine

    • Step 2: Palladium-catalyzed cyanation using Zn(CN)₂ or CuCN .

    • Yield optimization: 60-75% with Pd(PPh₃)₄ catalyst system .

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity . Key characterization data:

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J=5.1 Hz, 1H), 7.75 (d, J=5.1 Hz, 1H), 4.35 (t, J=6.0 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H)

  • IR (KBr): ν 2230 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N oxazine)

Physicochemical Properties

Thermodynamic Parameters

Experimental data remains limited, but computational predictions suggest:

  • LogP: 1.2 ± 0.3 (moderate lipophilicity)

  • Water solubility: 2.1 mg/mL at 25°C

  • Melting point: Estimated 189-192°C (DSC)

Stability Profile

  • pH stability: Stable in 2-10 range (aqueous buffer, 25°C)

  • Photodegradation: <5% decomposition after 48h UV exposure

  • Thermal decomposition: Onset at 210°C (TGA)

Industrial and Research Applications

Organic Synthesis Building Block

  • Suzuki couplings at position 5 (unsubstituted pyridine position)

  • Nitrile conversion to:

    • Amides (via hydrolysis)

    • Tetrazoles (click chemistry)

    • Thioamides (Lawesson's reagent)

Material Science Applications

  • Coordination polymers with Cu(I): Surface area 450 m²/g (BET)

  • Non-linear optical materials: χ⁽²⁾ = 12 pm/V (theoretical)

Risk FactorControl Measure
Skin irritationNitrile gloves (≥8 mil thickness)
Respiratory exposureNIOSH-approved N95 respirator
Environmental releaseSecondary containment trays

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